molecular formula C8H12BrNOS B1527288 [(3-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine CAS No. 1251216-05-3

[(3-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine

Cat. No. B1527288
M. Wt: 250.16 g/mol
InChI Key: QIKIXXJYNGUJGA-UHFFFAOYSA-N
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Description

“(3-Bromothiophen-2-yl)methylamine” is an organic compound with the CAS Number: 1251216-05-3 . It has a molecular weight of 250.16 . The IUPAC name for this compound is N-[(3-bromo-2-thienyl)methyl]-2-methoxyethanamine . It appears as a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(3-Bromothiophen-2-yl)methylamine” is 1S/C8H12BrNOS/c1-11-4-3-10-6-8-7(9)2-5-12-8/h2,5,10H,3-4,6H2,1H3 . The InChI key is QIKIXXJYNGUJGA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(3-Bromothiophen-2-yl)methylamine” is a liquid at room temperature . The storage temperature for this compound is at room temperature .

Scientific Research Applications

Palladium(0) Catalyzed Synthesis

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions .
  • Methods of Application or Experimental Procedures : The reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the existence of glacial acetic acid, provided (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield (94%). Suzuki coupling of this product with different boronic acids in the presence of Pd(PPh3)4/K3PO4 at 90 °C led to the synthesis of the monosubstituted and bisubstituted products .
  • Results or Outcomes : The products were synthesized in moderate yields (33–40% and 31–46%, respectively). Density functional theory (DFT) investigations were performed on different synthesized analogues to determine their structural characteristics. The calculations provide insight into the frontier molecular orbitals (FMOs) of the imine-based analogues and their molecular electrostatic potential (MESP) .

Safety And Hazards

The specific safety data for “(3-Bromothiophen-2-yl)methylamine” is currently unavailable online . It is recommended to request an SDS or contact customer service for more assistance .

properties

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNOS/c1-11-4-3-10-6-8-7(9)2-5-12-8/h2,5,10H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKIXXJYNGUJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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